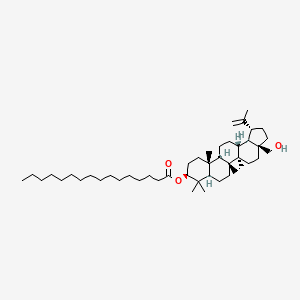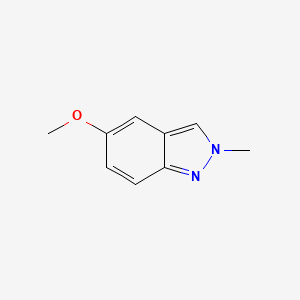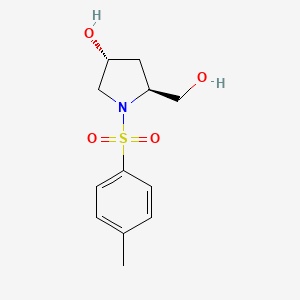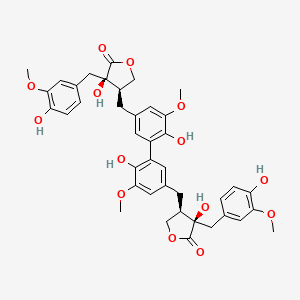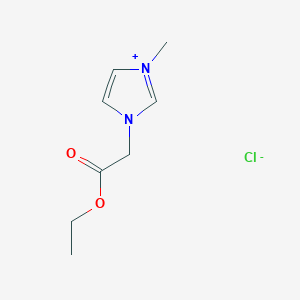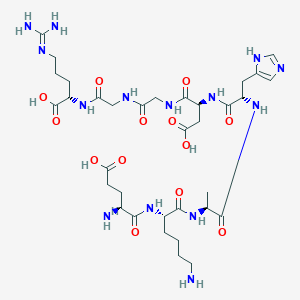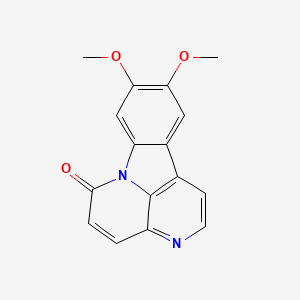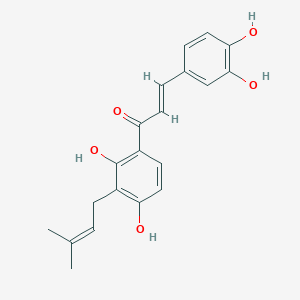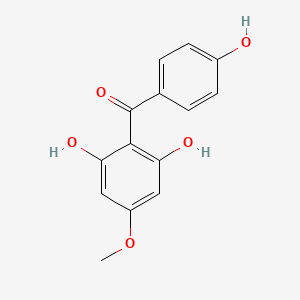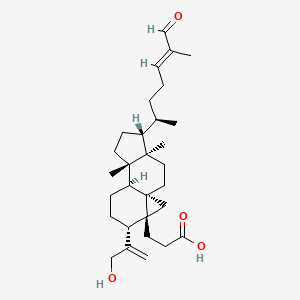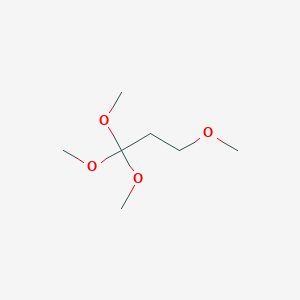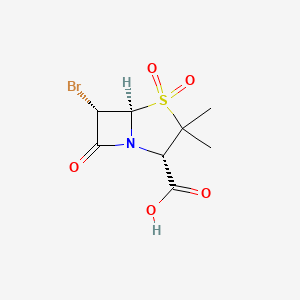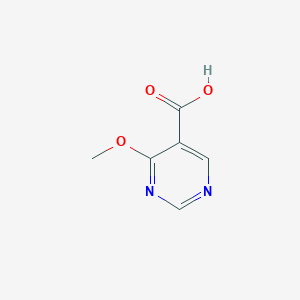
4-Methoxypyrimidine-5-carboxylic Acid
説明
4-Methoxypyrimidine-5-carboxylic Acid is a chemical compound with the CAS Number: 72411-89-3. It has a molecular weight of 154.13 and its molecular formula is C6H6N2O3 .
Synthesis Analysis
The synthesis of 4-Methoxypyrimidine-5-carboxylic Acid involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the synthesis of [14C] labeled 2-methoxypyrimidine-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of 4-Methoxypyrimidine-5-carboxylic Acid is represented by the formula C6H6N2O3 .Physical And Chemical Properties Analysis
4-Methoxypyrimidine-5-carboxylic Acid is a solid at room temperature. It has a predicted boiling point of 334.7±22.0 °C and a predicted density of 1.371±0.06 g/cm3 . The storage temperature should be sealed in dry, room temperature .科学的研究の応用
Synthesis and Application in Antiviral Activity
The synthesis of 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including methoxycarbonylmethyl, has been explored for antiviral applications. These compounds, upon alkylation and further processing, showed marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting their potential as antiviral agents. The specific activities and synthetic pathways suggest the relevance of substituents at the 5-position of the pyrimidine ring for antiviral efficacy, though the direct involvement of 4-methoxypyrimidine-5-carboxylic acid as a precursor or analog in these studies emphasizes the broader applicability of this chemical structure in antiviral research (Hocková et al., 2003).
Ring-Opening Polymerization Catalyst
In polymer chemistry, 4-methoxypyrimidine has been identified as an ideal catalyst for the ring-opening polymerization (ROP) of O-carboxyanhydrides, derived from L-malic acid. This application showcases the compound's utility in producing biodegradable polymers, with 4-methoxypyrimidine offering a balance of activity and selectivity necessary for controlled polymerization processes. The resulting polymers, after deprotection of side groups, degrade fully in aqueous solutions within days, presenting a significant advancement in the development of environmentally friendly polymeric materials (Pounder et al., 2011).
Photocleavage Efficiency Enhancement
The efficiency of photolysis, a process critical in the photocleavage of 1-acyl-7-nitroindolines to yield carboxylic acids and 7-nitrosoindoles, is significantly improved by electron-donating substituents at the 4-position, including methoxy groups. This enhancement in photocleavage efficiency is crucial for the generation of photolabile precursors of carboxylic acids, especially in the development of neuroactive amino acids and other bioactive molecules. The study underlines the importance of substituent effects in optimizing photolysis processes for synthetic and medicinal chemistry applications (Papageorgiou & Corrie, 2000).
Antimicrobial and DNA Interaction Studies
4-Methoxypyrimidine derivatives have been characterized for their antimicrobial activities and DNA interactions, showcasing the broader spectrum of biological activities associated with pyrimidine derivatives. These studies not only expand the understanding of the antimicrobial potential of such compounds but also their mode of action at the molecular level, including interactions with DNA. The findings indicate potential therapeutic applications and the role of these compounds in the development of new antimicrobial agents (Tamer et al., 2018).
Safety And Hazards
特性
IUPAC Name |
4-methoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJDLVVPJFZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287325 | |
| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrimidine-5-carboxylic Acid | |
CAS RN |
72411-89-3 | |
| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



